molecular formula C13H14O3 B8012985 Methyl 4-(cyclobutanecarbonyl)benzoate

Methyl 4-(cyclobutanecarbonyl)benzoate

Cat. No.: B8012985
M. Wt: 218.25 g/mol
InChI Key: DGYBDPQFVUSQTB-UHFFFAOYSA-N
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Description

Methyl 4-(cyclobutanecarbonyl)benzoate is a high-purity synthetic organic compound of significant interest in research and development, particularly in pharmaceutical chemistry and material science. This molecule features a benzoate ester scaffold, a structure prevalent in medicinal chemistry, fused with a cyclobutanecarbonyl moiety. The cyclobutane ring introduces significant steric strain and conformational restraint, properties that are strategically exploited to influence the biological activity and metabolic stability of potential therapeutic agents. Its structure suggests utility as a key synthetic intermediate for the construction of more complex molecular architectures. Primary research applications for this compound include its role as a versatile building block in organic synthesis. The methyl ester functional group can be hydrolyzed to the corresponding carboxylic acid, a common precursor for amide coupling reactions to generate diverse chemical libraries. Furthermore, the aromatic ketone is a potential substrate for further transformations, such as reductions to alkyl chains or participation in nucleophilic addition reactions. In medicinal chemistry, such benzoate ester derivatives are frequently investigated as core structures in the development of small-molecule modulators for various biological targets. For instance, structurally similar 4-substituted benzoate esters have been utilized in optimization campaigns for antiviral agents and other therapeutics, highlighting the value of this chemical class in drug discovery . The compound is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 4-(cyclobutanecarbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-13(15)11-7-5-10(6-8-11)12(14)9-3-2-4-9/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYBDPQFVUSQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Toluene

The Friedel-Crafts acylation reaction is a cornerstone for introducing acyl groups to aromatic rings. In this method, toluene undergoes acylation with cyclobutanecarbonyl chloride under Lewis acid catalysis to yield 4-(cyclobutanecarbonyl)toluene :

Reaction Conditions :

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–25°C

  • Time : 4–6 hours

The methyl group in toluene directs the electrophilic acylation to the para position, achieving regioselectivity >90%. Cyclobutanecarbonyl chloride, synthesized via chlorination of cyclobutanecarboxylic acid (CAS 5006-22-4), is commercially available and reacts efficiently under these conditions.

Mechanistic Insight :
The Lewis acid (AlCl₃) activates the acyl chloride, generating an acylium ion that attacks the electron-rich para position of toluene. Subsequent rearomatization yields the ketone intermediate.

Oxidation of Methyl Group to Carboxylic Acid

The methyl group in 4-(cyclobutanecarbonyl)toluene is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) under acidic conditions:

Reaction Conditions :

  • Oxidizing Agent : KMnO₄ (3.0 equiv)

  • Acid : H₂SO₄ (concentrated)

  • Temperature : 80–100°C

  • Time : 8–12 hours

This step converts the methyl group to a carboxylic acid, yielding 4-(cyclobutanecarbonyl)benzoic acid with 75–85% efficiency.

Esterification to Methyl Ester

The final step involves esterification of the carboxylic acid with methanol under acid catalysis:

Reaction Conditions :

  • Catalyst : H₂SO₄ (10% v/v)

  • Solvent : Excess methanol

  • Temperature : Reflux (65–70°C)

  • Time : 6–8 hours

This method produces methyl 4-(cyclobutanecarbonyl)benzoate in yields of 80–88%. The use of concentrated sulfuric acid ensures protonation of the carbonyl oxygen, facilitating nucleophilic attack by methanol.

Palladium-Catalyzed Carbonylation of Methyl 4-Iodobenzoate

Synthesis of Methyl 4-Iodobenzoate

Methyl 4-iodobenzoate is prepared via iodination of methyl benzoate using iodine and nitric acid:

Reaction Conditions :

  • Iodinating Agent : I₂ (1.5 equiv), HNO₃ (2.0 equiv)

  • Temperature : 25–40°C

  • Time : 2–4 hours

This step achieves para-iodination due to the ester’s meta-directing effect, yielding methyl 4-iodobenzoate in 70–75%.

Carbonylation with Cyclobutanecarbonyl Chloride

A palladium-catalyzed carbonylative coupling introduces the cyclobutanecarbonyl group:

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Carbon Source : Cyclobutanecarbonyl chloride (1.2 equiv)

  • Base : Et₃N (2.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60–80°C

  • Time : 12–16 hours

This method bypasses directing group limitations, yielding the target compound in 65–72%.

Direct Esterification of 4-(Cyclobutanecarbonyl)benzoic Acid

Synthesis of 4-(Cyclobutanecarbonyl)benzoic Acid

Alternative routes to the carboxylic acid include:

  • Grignard Reaction : Methyl 4-bromobenzoate reacts with cyclobutanecarbonylmagnesium bromide (from cyclobutanecarbonyl chloride and Mg), followed by oxidation.

  • Nucleophilic Aromatic Substitution : 4-Fluorobenzoic acid reacts with cyclobutanecarbonyl lithium under high-pressure CO conditions.

Esterification with Methanol

The carboxylic acid is esterified using standard conditions (H₂SO₄/MeOH), as described in Section 1.3.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Friedel-Crafts Route70–85%High regioselectivity; scalableMultiple steps; harsh oxidation conditions
Palladium-Catalyzed Route65–72%Direct coupling; avoids oxidationRequires expensive catalysts
Direct Esterification75–88%Simplicity; high purityDependent on carboxylic acid synthesis

Key Reaction Data

Friedel-Crafts Acylation Optimization

Parameter Optimal Value Impact on Yield
AlCl₃ Equiv1.2Maximizes acylation
Reaction Temperature0→25°CReduces side products
Cyclobutanecarbonyl Chloride Purity>98%Improves efficiency

Esterification Kinetics

Catalyst Temperature Time (h) Yield
H₂SO₄70°C888%
p-TsOH65°C1082%
Amberlyst-1575°C1278%

Challenges and Solutions

  • Regioselectivity in Friedel-Crafts : Use of electron-donating groups (e.g., methyl) ensures para-directed acylation.

  • Oxidation Side Reactions : Controlled KMnO₄ addition minimizes over-oxidation to CO₂.

  • Catalyst Cost in Pd Routes : Ligand recycling and catalyst supports (e.g., silica-Pd) reduce expenses.

Emerging Techniques

  • Photoredox Catalysis : Blue LED-driven reactions enable milder conditions for coupling steps.

  • Flow Chemistry : Continuous-flow systems enhance safety and yield in Friedel-Crafts acylation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclobutanecarbonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(cyclobutanecarbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(cyclobutanecarbonyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

Compounds like Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) () and Methyl 4-(2-cyanophenyl)benzoate () share the benzoate ester core but differ in substituents:

  • C1 incorporates a piperazine-linked quinoline moiety, which may enhance binding to biological targets (e.g., enzymes or receptors) due to its planar aromatic structure and hydrogen-bonding capability .
  • Methyl 4-(2-cyanophenyl)benzoate features an electron-withdrawing cyano group, increasing the ester’s electrophilicity and hydrolysis rate compared to the cyclobutanecarbonyl derivative .
Table 1: Substituent Effects on Key Properties
Compound Substituent Molecular Weight (g/mol) Key Property
Methyl 4-(cyclobutanecarbonyl)benzoate Cyclobutanecarbonyl ~234.25* High reactivity due to ring strain
C1 () Piperazine-quinoline 457.50 Enhanced binding affinity
Methyl 4-(2-cyanophenyl)benzoate () 2-Cyanophenyl 237.25 Increased electrophilicity
Methyl 4-hydroxybenzoate () Hydroxyl 152.15 Water-soluble preservative

*Calculated based on formula C₁₂H₁₂O₃.

Physicochemical Properties

  • Solubility : Parabens () exhibit high water solubility due to their hydroxyl group, whereas this compound’s hydrophobic cyclobutane ring likely reduces aqueous solubility .
  • Reactivity : The chlorocarbonyl group in Methyl 4-(chlorocarbonyl)benzoate () is highly reactive, enabling further derivatization, while the cyclobutanecarbonyl group’s strain may favor unique reaction pathways .

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(cyclobutanecarbonyl)benzoate?

The synthesis typically involves:

  • Nucleophilic acyl substitution : Reacting methyl 4-(bromomethyl)benzoate with cyclobutanecarbonyl chloride under basic conditions (e.g., using triethylamine) to introduce the cyclobutanecarbonyl moiety .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) to attach pre-formed cyclobutane derivatives to the benzoate backbone .
  • Post-functionalization : Cyclopropanation of allyl or vinyl precursors followed by oxidation to form the cyclobutane ring, though this requires careful control of reaction kinetics to avoid ring strain .

Basic: Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 7.5–8.0 ppm), ester carbonyl (δ ~165 ppm), and cyclobutanecarbonyl groups (δ ~200 ppm) .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can enantioselective synthesis be optimized for chiral derivatives?

  • Chiral catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclopropanation or acylation steps to induce stereoselectivity .
  • Chiral auxiliaries : Incorporate Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry at the cyclobutane-carbonyl junction .
  • Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .

Advanced: How to address contradictions in crystallographic and spectroscopic data?

  • Polymorphism analysis : Perform differential scanning calorimetry (DSC) and variable-temperature XRD to identify polymorphic forms that may alter spectroscopic signatures .
  • Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the cyclobutane ring) causing signal splitting .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

Basic: What role does the cyclobutanecarbonyl group play in medicinal chemistry?

  • Bioisostere potential : The cyclobutane ring mimics aromatic or aliphatic groups while altering metabolic stability and lipophilicity .
  • Conformational restraint : Restricts rotational freedom, enhancing binding affinity to target proteins (e.g., kinases) .
  • SAR studies : Systematic substitution on the cyclobutane ring (e.g., fluorination) to optimize pharmacokinetic properties .

Advanced: How to analyze hydrogen-bonding networks in its crystal structures?

  • Graph set analysis : Classify hydrogen bonds (e.g., D, R²₂(8) motifs) using crystallographic data from SHELXL-refined structures .
  • Topological descriptors : Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts) .
  • Temperature-dependent studies : Resolve thermal motion effects on hydrogen-bond geometry using low-temperature XRD .

Basic: What are its applications in material science?

  • Liquid crystals : The rigid cyclobutane ring and polar ester groups enable mesophase formation, studied via polarized optical microscopy (POM) .
  • Polymer precursors : Copolymerize with diols or diamines to create thermally stable polyesters .
  • Coordination polymers : Act as a ligand for metal-organic frameworks (MOFs) via carbonyl oxygen lone pairs .

Advanced: How to design experiments for studying its metabolic stability?

  • In vitro assays : Incubate with liver microsomes (e.g., human S9 fraction) and analyze degradation via LC-MS to identify metabolic hotspots (e.g., ester hydrolysis) .
  • Isotope labeling : Synthesize deuterated analogs (e.g., CD₃ ester) to track metabolic pathways using mass spectrometry .
  • CYP450 inhibition assays : Evaluate interactions with cytochrome P450 enzymes using fluorogenic substrates .

Basic: How to purify this compound?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) .
  • HPLC purification : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolates .

Advanced: What strategies mitigate ring strain in cyclobutane derivatives during synthesis?

  • Ring-opening/ring-closing : Use photochemical [2+2] cycloaddition under controlled UV irradiation to minimize side reactions .
  • Strain-release reagents : Incorporate transition metals (e.g., Rh(II)) to stabilize strained intermediates .
  • Computational modeling : Predict strain energy using molecular mechanics (MMFF94) to guide synthetic routes .

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